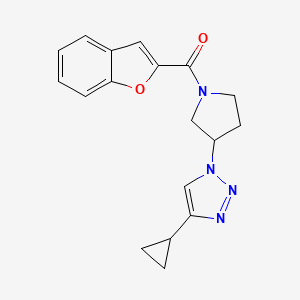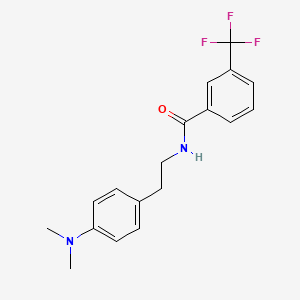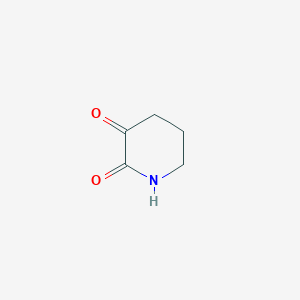
Piperidine-2,3-dione
Vue d'ensemble
Description
Piperidine-2,3-dione, also known as Glutarimide, is an organic compound with a six-membered ring containing five methylene bridges and one amine bridge . It forms upon dehydration of the amide of glutaric acid . It is the core of a variety of drugs, including thalidomide, a medication used to treat multiple myeloma and leprosy, and cycloheximide, a potent inhibitor of protein synthesis .
Synthesis Analysis
Piperidine derivatives are synthesized via intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The molecular formula of this compound is C5H7NO2 .Chemical Reactions Analysis
Piperidine serves as a base in many reactions, and its nucleophilic character makes it an essential ingredient in various synthetic processes . It is also involved in the formation of an active metal-carbene species in ring opening metathesis polymerization (ROMP) .Physical And Chemical Properties Analysis
Piperidine is a clear, colorless liquid that is miscible with water and many organic solvents, indicating its highly polar nature .Applications De Recherche Scientifique
Synthesis and Pharmaceutical Application
Piperidine-2,4-dione-type azaheterocycles, structurally similar to Piperidine-2,3-dione, play a significant role in drug development and natural product synthesis. These molecules are synthesized using traditional methods like carbonyl compound transformations and novel methods such as anionic enolate rearrangements. Their unique structure and reactivity profiles make them a key platform for creating functionalized piperidine systems with high synthetic and medicinal potential. This is utilized in creating pharmaceutically relevant compounds and synthesizing natural products (Tikhov & Kuznetsov, 2020).
Aromatase Inhibition
3-Cycloalkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones, chemically related to this compound, have been synthesized and shown to inhibit human placental aromatase, an enzyme critical for converting androgens to estrogens. This attribute is particularly relevant for potential treatments of estrogen-dependent diseases like mammary tumors (Hartmann, Batzl, Pongratz, & Mannschreck, 1992).
Agricultural Applications
Spiro N-methoxy piperidine rings containing aryldiones, similar in structure to this compound, have been developed for controlling sucking pests and mites in agriculture. Spiropidion, a derivative, acts as a proinsecticide, effective against a broad range of pests in field crops, speciality crops, and vegetables (Muehlebach et al., 2020).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of novel substituted piperidine-2,6-dione derivatives for treating sickle cell disease and β-thalassemia is a promising future direction .
Propriétés
IUPAC Name |
piperidine-2,3-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2/c7-4-2-1-3-6-5(4)8/h1-3H2,(H,6,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNMOHEDUVVUVPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C(=O)NC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-acetamido-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)benzamide](/img/structure/B2490171.png)
![4-[(3-Chloroanilino)methylene]-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B2490172.png)

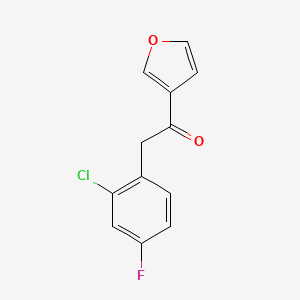
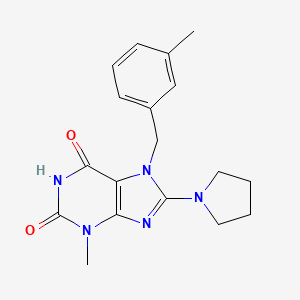
![(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-bromo-2-methylphenyl)amino)acrylonitrile](/img/structure/B2490179.png)
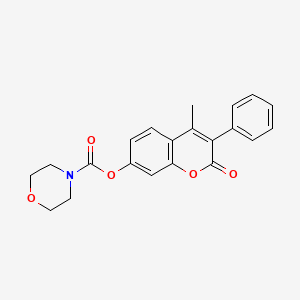

![3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)propanamide](/img/structure/B2490185.png)


